molecular formula C9H9NO2 B6362850 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 157405-32-8

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6362850
CAS No.: 157405-32-8
M. Wt: 163.17 g/mol
InChI Key: KOKHIMGGDGZAME-UHFFFAOYSA-N
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Description

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the oxazine ring. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzo[d][1,3]oxazin-4(3H)-one
  • 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
  • 4-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Uniqueness

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for targeted research and development.

Biological Activity

Overview

8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique ring structure that combines a benzene ring with an oxazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Chemical FormulaC₉H₉NO₂
Molecular Weight141.17 g/mol
AppearanceWhite to yellow solid
Melting PointNot available
Boiling Point185 °C
Density0.97 g/cm³

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for effective inhibition was reported at concentrations as low as 10 µg/mL against these organisms .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 and A549. The results demonstrated a dose-dependent increase in apoptotic activity, with significant cell death observed at higher concentrations (10 µM and 15 µM), suggesting that the compound may induce apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Antimicrobial Action : The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
  • Cytotoxicity in Cancer Cells : The compound likely induces apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. This is supported by findings that show increased early and late apoptotic cell populations in treated cancer cells .

Structure-Activity Relationship (SAR)

Studies on similar compounds have highlighted the importance of structural modifications in determining biological activity. For instance, the presence of halogen substitutions on the phenyl ring has been associated with enhanced antiproliferative activity, while bulky substitutions tend to decrease efficacy .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various benzoxazinones, this compound was found to be one of the most effective compounds against Bacillus subtilis and Aspergillus niger, demonstrating broad-spectrum antimicrobial activity .
  • Cytotoxic Evaluation : A detailed investigation into the cytotoxic effects against MCF-7 cells revealed that the compound significantly reduced cell viability in a concentration-dependent manner, with notable apoptotic effects observed at higher concentrations .

Properties

IUPAC Name

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKHIMGGDGZAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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